molecular formula C6H12OS B12824713 2-(3-Methyloxetan-3-yl)ethane-1-thiol

2-(3-Methyloxetan-3-yl)ethane-1-thiol

Cat. No.: B12824713
M. Wt: 132.23 g/mol
InChI Key: PMMCNCNZAGNWFF-UHFFFAOYSA-N
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Description

2-(3-Methyloxetan-3-yl)ethane-1-thiol is a specialized chemical compound featuring a thiol functional group attached to an ethane linker that is terminated with a 3-methyloxetane ring. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery research. The oxetane ring is known to improve the physicochemical properties of drug-like molecules, such as enhancing solubility and metabolic stability. The thiol group serves as a potent nucleophile, allowing this reagent to participate in various synthesis strategies, including thiol-epoxy "click" reactions, which are prized for their high efficiency and selectivity in constructing complex molecules under mild conditions . Compounds containing the methyloxetane-thiol motif have demonstrated significant practical utility in scientific research. For instance, a closely related structure, 1-(2-{5-[(3-Methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine (known as Crenolanib), has been used in crystallographic studies to investigate its binding mode with the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinase, a key target in oncology . Furthermore, the benzimidazole core, which can be synthetically accessed using such building blocks, is a privileged scaffold in pharmaceuticals, appearing in agents with documented anticancer, antimicrobial, and antifungal activities . Researchers can leverage this compound to develop novel benzimidazole derivatives or other heterocyclic compounds for probing biological pathways and developing new therapeutic agents. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-(3-methyloxetan-3-yl)ethanethiol

InChI

InChI=1S/C6H12OS/c1-6(2-3-8)4-7-5-6/h8H,2-5H2,1H3

InChI Key

PMMCNCNZAGNWFF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CCS

Origin of Product

United States

Ii. Comprehensive Synthetic Methodologies for 2 3 Methyloxetan 3 Yl Ethane 1 Thiol

Strategies for the Construction of the 3-Methyloxetane (B1582186) Core

The construction of the 3-methyloxetane scaffold, which is central to the target molecule, can be achieved through several strategic routes. These include creating the ring from an acyclic precursor (intramolecular cyclization), expanding a smaller strained ring, or modifying an existing oxetane (B1205548) structure.

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of oxetane rings. acs.org This approach typically involves a 1,3-difunctionalized acyclic precursor that undergoes ring closure to form the C-O bond of the ether. The kinetics for forming four-membered rings are often slower compared to three, five, or six-membered analogues, which frequently necessitates the use of strong bases or catalysts and good leaving groups to achieve viable yields. acs.org

While Lewis acids are commonly employed for the ring-opening of oxetanes, they can also catalyze their formation. magtech.com.cnresearchgate.net Certain Lewis acids can activate an alcohol functionality in a 1,3-diol system, facilitating nucleophilic attack by the second hydroxyl group to close the ring. For instance, a Prins-type cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be catalyzed by Lewis acids like Sc(OTf)₃ to generate substituted oxetanes. researchgate.net In the context of forming a 3-methyloxetane core, a substrate such as 2-methyl-2-(vinyl)propane-1,3-diol could theoretically undergo a Lewis acid-catalyzed intramolecular cyclization, although this is a less common approach than base-mediated methods. More frequently, Lewis acids are used in enantioselective additions that can set the stage for a subsequent cyclization step. illinois.edu

The most prevalent method for intramolecular cyclization to form oxetanes is the base-mediated Williamson etherification. acs.org This reaction involves an intramolecular Sₙ2 reaction where an alkoxide nucleophile displaces a leaving group located at the γ-position. To construct a 3-methyloxetane core suitable for conversion to the target compound, a common precursor is 3-hydroxymethyl-3-methyloxetane (HMMO). researchgate.net The synthesis of HMMO itself serves as an excellent example of this methodology. It can be prepared via the cyclization of 1,1,1-tris(hydroxymethyl)ethane, where two hydroxyls are first converted into a cyclic carbonate, and the remaining hydroxyl is then tosylated. Treatment with a strong base induces cyclization to the oxetane. researchgate.net

A general sequence for this approach is outlined below:

Start with a suitable 1,3-diol, such as 2-methyl-2-(hydroxymethyl)propane-1,3-diol.

Selectively convert one of the primary hydroxyl groups into a good leaving group (LG), such as a tosylate (OTs) or mesylate (OMs). acs.orgresearchgate.net

Treat the resulting γ-hydroxy sulfonate with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). acs.orgnih.govacs.org The base deprotonates the remaining hydroxyl group, forming an alkoxide which then undergoes intramolecular displacement of the leaving group to form the oxetane ring. acs.org

Starting MaterialReagentsProductYieldReference
Diol Precursor1. TsCl, Pyridine (B92270); 2. Base (e.g., NaH)3,3-Disubstituted OxetaneGood acs.orgorganic-chemistry.org
1,1,1-tri(hydroxylmethyl) ethane (B1197151) derivative1. Diethyl Carbonate; 2. TsCl; 3. Base3-Hydroxymethyl-3-methyl oxetane76% (cyclization step) researchgate.net

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes, involving a [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene. magtech.com.cnmdpi.com This reaction can be a direct route to highly substituted oxetanes. rsc.org

To generate a 3-methyloxetane core, the reaction could be performed between a ketone and a substituted alkene. For example, the photocycloaddition of a ketone like benzophenone (B1666685) or acetone (B3395972) with an alkene such as 2-methyl-3-(protected-thio)prop-1-ene could theoretically yield a precursor to the target molecule. The regioselectivity of the Paternò-Büchi reaction is a critical consideration and depends on factors like the nature of the excited state (singlet or triplet) and the electronic properties of the reactants. rsc.orgslideshare.net More recently, visible-light-mediated protocols using photocatalysts have been developed, enhancing the safety and scalability of this transformation. nih.gov

CarbonylAlkeneConditionsProductReference
Aryl GlyoxylateVarious AlkenesIr-based photocatalyst, visible lightFunctionalized Oxetane nih.gov
Aromatic AldehydeSilyl Enol EtherUV irradiation, Benzene3-(Silyloxy)oxetane organic-chemistry.org

Ring expansion of more readily available three-membered rings, particularly epoxides, provides another viable pathway to the oxetane skeleton. beilstein-journals.org The thermodynamic driving force for this reaction comes from the partial release of ring strain when converting from a three-membered to a four-membered ring. A common method involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reaction). illinois.edunih.gov

For the synthesis of the 3-methyloxetane core, one would start with a 2,2-disubstituted epoxide. For instance, an epoxide bearing a methyl group and a second substituent (which could be a precursor to the ethanethiol (B150549) side chain) at the same carbon atom would react with the sulfur ylide to produce the desired 3,3-disubstituted oxetane. illinois.edu This strategy has been successfully applied to the synthesis of various complex oxetane-containing molecules. nih.gov

With an increasing number of oxetane building blocks becoming commercially available, the functionalization of a pre-formed oxetane ring is an increasingly attractive and convergent strategy. acs.org Key starting materials for obtaining 2-(3-Methyloxetan-3-yl)ethane-1-thiol via this route would include 3-methyl-3-oxetanemethanol (B150462) (HMMO) sigmaaldrich.comnih.gov or a related derivative with a suitable functional handle at the 3-position.

A plausible synthetic sequence starting from HMMO would be:

Conversion of the primary alcohol of HMMO to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. acs.orgresearchgate.netorgsyn.org

Nucleophilic substitution of the resulting tosylate/mesylate with a thiol-containing nucleophile. To obtain the ethanethiol side chain, a suitable nucleophile would be the anion of a protected 2-mercaptoethanol (B42355) or, more directly, potassium thioacetate (B1230152) (KSAc).

If a protected thiol was used, a final deprotection step would be required to reveal the terminal thiol group. For example, hydrolysis of the thioacetate with a base would yield the target this compound. acs.org

Intramolecular Cyclization Approaches

Methodologies for the Introduction of the Ethane-1-thiol Chain

The introduction of the ethane-1-thiol functional group onto the 3-methyloxetane core can be accomplished through several key synthetic strategies. These methods typically involve the reaction of a suitable electrophilic precursor, such as an alkyl halide or tosylate, with a sulfur-containing nucleophile.

A prevalent and versatile approach for the formation of thiols is through nucleophilic substitution reactions. This involves the displacement of a leaving group on the ethyl side chain by a sulfur-based nucleophile. The choice of the sulfur reagent is critical and influences the reaction conditions and the need for subsequent transformations.

The thioacetate displacement method is a widely used two-step process for the synthesis of thiols. This approach involves the initial reaction of an alkyl halide or a similar activated substrate with a thioacetate salt, such as potassium thioacetate, to form a thioester intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final thiol.

The reaction proceeds via an SN2 mechanism, where the thioacetate anion acts as the nucleophile. A suitable precursor for this reaction would be 2-(3-methyloxetan-3-yl)ethyl halide (e.g., bromide or iodide) or a tosylate derivative. The subsequent hydrolysis step cleaves the acetyl group, affording the desired thiol. While specific examples for the synthesis of this compound via this method are not detailed in the provided literature, the general applicability of this reaction is well-established for a wide range of substrates.

Table 1: Key Steps in Thioacetate Displacement and Hydrolysis

StepReactionReagents and ConditionsIntermediate/Product
1Thioacetate Displacement2-(3-methyloxetan-3-yl)ethyl halide/tosylate, Potassium thioacetate, in a polar aprotic solvent (e.g., DMF, acetone)S-(2-(3-Methyloxetan-3-yl)ethyl) ethanethioate
2HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH, NaOMe) in an alcoholic solventThis compound

Another classic and effective method for thiol synthesis involves the use of thiourea (B124793) as the sulfur source. pearson.com In this two-step process, an alkyl halide reacts with thiourea to form a stable, often crystalline, S-alkylisothiouronium salt. pearson.comrsc.org This salt is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol and urea (B33335) as a byproduct. pearson.comresearchgate.net

This method is advantageous as it avoids the use of foul-smelling volatile thiols and the intermediate salt can often be purified by recrystallization. researchgate.net The reaction is generally applicable to primary and secondary alkyl halides. pearson.com For the synthesis of this compound, the corresponding ethyl halide or tosylate would be treated with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. researchgate.net

Table 2: General Reaction Parameters for Thiol Synthesis via Thiourea

ParameterDescriptionTypical ConditionsReference
Substrate Alkyl halide or tosylatePrimary or secondary pearson.comresearchgate.net
Sulfur Reagent ThioureaEquimolar or slight excess researchgate.net
Solvent for Salt Formation Ethanol, waterReflux temperature researchgate.net
Hydrolysis Conditions Aqueous base (e.g., NaOH, KOH)Reflux temperature pearson.comresearchgate.net

Direct thiolation involves the reaction of an alkyl halide or sulfonate with a source of the hydrosulfide (B80085) anion (HS⁻). Common reagents for this purpose include sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). This one-step method offers a more direct route to the thiol compared to the thioacetate or thiourea methods.

However, the use of hydrogen sulfide (B99878) or its salts can be challenging due to their toxicity and unpleasant odor. Furthermore, a common side reaction is the formation of the corresponding dialkyl sulfide, which can be minimized by using a large excess of the hydrosulfide reagent. The synthesis of 3-azidomethyl-3-methyloxetane from the corresponding tosylate using sodium azide (B81097) demonstrates the feasibility of nucleophilic displacement at the neopentyl-like carbon adjacent to the oxetane ring, suggesting that direct thiolation with a hydrosulfide source is a viable, though potentially lower-yielding, strategy. researchgate.net

Reduction of Disulfides or Sulfonyl Compounds

An alternative strategy for the formation of thiols is through the reduction of a corresponding disulfide or sulfonyl compound. This approach first requires the synthesis of a precursor containing the sulfur atom in a higher oxidation state.

For instance, a disulfide, bis(2-(3-methyloxetan-3-yl)ethyl) disulfide, could be synthesized and subsequently reduced to the desired thiol. The synthesis of asymmetric disulfides has been reported using thiourea and an alkyl halide in the presence of an oxidizing agent. rsc.org The reduction of the disulfide bond to a thiol can be achieved using various reducing agents, such as zinc in an acidic medium, sodium borohydride, or phosphine (B1218219) reagents like triphenylphosphine (B44618) in the presence of water.

Alternatively, a sulfonyl derivative, such as a sulfonyl chloride or a sulfonic acid, could be reduced to the thiol. However, the reduction of sulfonyl compounds directly to thiols often requires strong reducing agents and harsh conditions, which may not be compatible with the oxetane ring. Studies on 2-sulfonyloxetanes have primarily focused on their stability and utility as fragments in drug discovery, rather than their conversion to thiols. acs.org

Michael Addition Strategies for Thiol Formation

Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be adapted for thiol synthesis. In this context, a Michael acceptor containing the 3-methyloxetane moiety would be required. For example, if a vinylogous ester or ketone of 3-methyloxetane could be prepared, the addition of a sulfur nucleophile, such as hydrogen sulfide or a thiol equivalent, across the double bond would lead to the formation of a β-mercapto compound.

Research has shown the feasibility of one-pot thia-Michael additions using alkyl halides, thiourea, and Michael acceptors. researchgate.net This suggests a potential, albeit more complex, route where an appropriately substituted Michael acceptor derived from 3-methyloxetane could be used to generate the target thiol. Additionally, thiol-ene "click" chemistry, which involves the radical-mediated addition of a thiol to a double bond, represents another modern approach that could be applied if a suitable alkene-functionalized oxetane precursor is available. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached from two fundamentally different strategic standpoints: divergent synthesis, which begins with a pre-formed oxetane core, and convergent synthesis, where the oxetane ring is formed in a later stage from a precursor already containing the key carbon skeleton.

A divergent pathway offers the advantage of starting from commercially available or readily accessible oxetane building blocks. A logical and highly feasible starting material for this approach is 3-methyl-3-oxetanemethanol (1) . nih.govchemsynthesis.comsigmaaldrich.com The synthetic challenge then becomes the two-carbon homologation of the hydroxymethyl group and its subsequent conversion to a thiol. This strategy allows for the late-stage introduction of the thiol functionality, potentially simplifying handling and purification steps.

One proposed divergent route involves a four-step sequence from 3-methyl-3-oxetanemethanol (1 ):

Activation of the primary alcohol, for instance, through tosylation to yield (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (B104242) (2 ).

Chain extension via nucleophilic substitution with a malonic ester, followed by hydrolysis and decarboxylation to produce 2-(3-methyloxetan-3-yl)acetic acid (3 ).

Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(3-methyloxetan-3-yl)ethanol (B1394535) (4 ).

Conversion of the terminal alcohol to the target thiol, this compound (5 ).

Orthogonal Functional Group Transformations

The successful synthesis of this compound, particularly via a divergent route, hinges on the use of orthogonal functional group transformations. This principle ensures that reactions modifying one part of the molecule leave other functional groups—specifically the oxetane ring and any intermediates—unaffected. The conversion of the alcohol intermediate 4 to the final thiol 5 is a prime example.

The oxetane ring, while strained, is stable under a variety of reaction conditions, including many used for converting alcohols to thiols. rsc.orgchemrxiv.org

Mitsunobu Reaction: A reliable method for this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.gov Reacting alcohol 4 with thioacetic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) would yield the thioester, S-(2-(3-methyloxetan-3-yl)ethyl) ethanethioate (6 ). This reaction proceeds with a high degree of functional group tolerance. Subsequent hydrolysis of the thioester 6 under basic or acidic conditions, which are typically mild enough to preserve the oxetane ring, would furnish the desired thiol 5 . organic-chemistry.org

Two-Step Conversion via Sulfonate Ester: An alternative orthogonal strategy involves converting the alcohol 4 into a good leaving group, such as a tosylate or mesylate. This sulfonate ester can then undergo nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc). If thioacetate is used, a final hydrolysis step is required. This two-step procedure avoids the use of phosphorus-based reagents and can sometimes be more amenable to large-scale purification.

Below is a table of representative conditions for these key transformations, drawn from analogous systems in the literature.

TransformationStarting MaterialReagents and ConditionsProductAnalogous YieldReference
Alcohol to ThioesterPrimary AlcoholThioacetic acid, PPh₃, DIAD, THF, 0 °C to rtThioester~80-95% nih.govgoogle.com
Thioester HydrolysisThioesterK₂CO₃, MeOH, rtThiolQuantitative nih.gov
Alcohol to TosylatePrimary AlcoholTsCl, Pyridine, DCM, 0 °C to rtTosylate>90% acs.org
Tosylate to ThiolTosylateNaSH, DMF, rtThiol~70-85% libretexts.org

Stereoselective Synthesis Approaches

The target compound, this compound, is an achiral molecule. The C3 atom of the oxetane ring is a quaternary carbon, but because the C2 and C4 positions of the ring are equivalent methylene (B1212753) groups, no stereocenter exists at C3.

However, the field of medicinal chemistry often requires the synthesis of chiral molecules, and the principles of stereoselective synthesis are central to modern oxetane chemistry. acs.org Should a chiral analogue of the target compound be desired, for example by introducing a substituent on the oxetane ring at C2 or C4, several strategies could be employed.

Chiral Pool Synthesis: One could start from a chiral building block, such as an enantiopure substituted 1,2,4-triol, to construct the oxetane ring with defined stereochemistry. acs.org

Asymmetric Catalysis: The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, can be rendered enantioselective through the use of chiral catalysts. beilstein-journals.org Similarly, asymmetric syntheses of 3,3-disubstituted oxetanes have been developed, often starting from oxetan-3-one and employing chiral auxiliaries or catalysts. beilstein-journals.org

While not directly applicable to the synthesis of the achiral target 5 , these methods are crucial for the broader class of substituted oxetane compounds and represent the forefront of synthetic methodology in this area.

Scalable Synthetic Protocols and Process Optimization

For any synthetic route to be practically useful, especially in industrial or pharmaceutical contexts, its scalability must be considered. The proposed divergent pathway from 3-methyl-3-oxetanemethanol (1 ) is composed of reactions that are generally considered scalable, though each step presents unique optimization challenges.

Key Scalability Considerations:

StepReactionScalability AdvantagesPotential Challenges & OptimizationsReference
1 TosylationWell-established, high-yielding reaction.Use of pyridine as a solvent is undesirable on a large scale. Alternative bases like triethylamine (B128534) or 2,6-lutidine in a solvent like DCM or toluene (B28343) can be used. acs.org
2 Malonic Ester SynthesisClassic, robust C-C bond formation.Requires strong bases (e.g., NaH, NaOEt), which need careful handling. The decarboxylation step can require high temperatures. acs.org
3 Carboxylic Acid ReductionCatalytic hydrogenation is highly scalable. Borane reagents are also used on scale.LiAlH₄ is less favored on a large scale due to safety concerns. Optimizing catalytic hydrogenation conditions (catalyst, pressure, temperature) would be key.-
4 Alcohol to Thiol (Mitsunobu)Mild, one-pot reaction.The formation of triphenylphosphine oxide as a byproduct complicates purification on a large scale. The use of polymer-bound phosphines or phosphines designed for easy removal can mitigate this. The cost and handling of DEAD/DIAD are also considerations. organic-chemistry.orgwikipedia.org
4 Alcohol to Thiol (Two-Step)Avoids difficult-to-remove byproducts. Reagents are generally cheaper.Two separate steps add to process time. Handling of odorous and potentially toxic sulfur reagents like NaSH requires appropriate engineering controls. libretexts.org

A recent comprehensive study on the synthesis of 3,3-disubstituted oxetanes highlighted the optimization of various reaction protocols for scalability, with some procedures successfully scaled up to the kilogram level. rsc.org This work demonstrates the general robustness of the oxetane core to a wide range of conditions, supporting the feasibility of a multi-step synthesis of the target compound on a larger scale. The two-step conversion of the alcohol to the thiol via a sulfonate intermediate is likely the more scalable and cost-effective option for industrial production compared to the Mitsunobu reaction.

Iii. Mechanistic Investigations of Reactivity and Transformation Pathways

Reactivity Profiles of the 3-Methyloxetane (B1582186) Ring System

The reactivity of the oxetane (B1205548) ring, a four-membered cyclic ether, is largely dictated by its significant ring strain energy, which is approximately 107 kJ/mol (25 kcal/mol). radtech.orgresearchgate.netutexas.edu This value is only slightly less than that of oxiranes (epoxides), making oxetanes susceptible to ring-opening reactions. researchgate.net However, oxetanes are generally less reactive than oxiranes; for instance, the hydrolysis of oxetane is about three times slower than that of oxirane. researchgate.net Theoretical studies suggest this difference in reactivity arises because the transition state for oxetane ring-opening possesses slightly less strain compared to oxirane, resulting in a higher activation energy requirement. researchgate.net The reactivity is profoundly influenced by the substitution pattern on the ring. For the compound 2-(3-Methyloxetan-3-yl)ethane-1-thiol, the 3,3-disubstituted pattern is of central importance to its chemical behavior.

Nucleophilic ring-opening is the most extensively studied transformation of oxetanes. researchgate.netresearchgate.net The reaction involves the cleavage of a carbon-oxygen bond by a nucleophile, alleviating the ring strain. Due to the inherent stability of the alkoxide leaving group, this process often requires activation by a Brønsted or Lewis acid to facilitate the cleavage. researchgate.net A wide array of nucleophiles, including those based on carbon, oxygen, nitrogen, sulfur, and halogens, have been successfully employed in these reactions. researchgate.net

Regioselectivity, the preference for bond-making or breaking at one position over other possibilities, is a critical aspect of oxetane ring-opening. wikipedia.org The outcome is heavily dependent on the reaction mechanism, which is dictated by the reaction conditions (acidic vs. basic) and the substitution pattern of the oxetane ring.

In reactions proceeding under basic or neutral conditions with a strong nucleophile, the mechanism is typically a bimolecular nucleophilic substitution (SN2). The nucleophile attacks one of the α-carbons of the ether, leading to inversion of stereochemistry at the site of attack. The attack preferentially occurs at the less sterically hindered carbon atom. For a 3-substituted oxetane, this would be the C2 or C4 position.

Conversely, under acidic conditions, the mechanism shifts towards a unimolecular nucleophilic substitution (SN1) character. libretexts.org The oxetane oxygen is first protonated by the acid, forming a highly reactive oxonium ion. libretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atom. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted α-carbon. libretexts.org

Recent advances have demonstrated that the regioselectivity can be reversed using novel catalytic systems. For example, a method combining zirconocene (B1252598) and photoredox catalysis facilitates the radical-based ring-opening of oxetanes to selectively yield the more-substituted alcohols, proceeding through what is presumed to be the less-stable radical intermediate. thieme-connect.de This contrasts with other radical methods, such as those using titanocene, and highlights the potential to control regiochemical outcomes through catalyst selection. thieme-connect.de

The mechanistic pathway for the nucleophilic ring-opening of the 3-methyloxetane system is fundamentally different under acidic and basic conditions.

Acid-Catalyzed Ring Opening: This is the most common method for oxetane ring cleavage, as activation via a Brønsted or Lewis acid is often necessary. researchgate.net The reaction is initiated by the protonation or coordination of the acid to the oxetane's Lewis basic oxygen atom. utexas.edulibretexts.org This step creates a good leaving group and a highly electrophilic oxonium ion intermediate. The subsequent nucleophilic attack has significant SN1 character, where the C-O bond begins to cleave before the nucleophile attacks. libretexts.org This leads to a buildup of positive charge on the carbon atom, which is more stable at the more substituted position. Therefore, the nucleophile adds preferentially to the more substituted carbon atom. libretexts.org A variety of Lewis acids, such as Boron trifluoride etherate (BF₃·(C₂H₅)₂O), Ytterbium(III) triflate (Yb(OTf)₃), and Scandium(III) triflate (Sc(OTf)₃), have been shown to effectively catalyze these reactions. researchgate.net Detailed mechanistic studies have revealed that even in reactions catalyzed by hydrogen-bond donors, competing Brønsted- and Lewis-acid mechanisms can operate simultaneously. nih.gov

Base-Catalyzed Ring Opening: Ring-opening under basic or neutral conditions is significantly more challenging and typically requires a potent nucleophile and/or high temperatures. utexas.edu The mechanism follows an SN2 pathway, involving the direct attack of the nucleophile on a ring carbon. libretexts.org The leaving group in this case is a simple alkoxide, which is a poor leaving group, accounting for the sluggishness of the reaction. libretexts.org Steric hindrance plays the dominant role in determining the site of attack, with the nucleophile adding to the least substituted carbon. researchgate.net For the 3-methyloxetane ring system, attack would occur at the C2 or C4 positions. Strong bases like organolithium reagents can open the ring, but often require high temperatures and long reaction times. utexas.edu

FeatureAcid-Catalyzed Ring OpeningBase-Catalyzed Ring Opening
MechanismSN1-likeSN2
IntermediateProtonated oxonium ion; partial carbocation characterDirect attack, no stable intermediate
ReactivityGenerally fast; requires catalytic acidGenerally slow; requires strong nucleophile and/or harsh conditions
RegioselectivityAttack at the more substituted carbon (electronic control) libretexts.orgAttack at the less substituted carbon (steric control) researchgate.net
StereochemistryMixture of retention and inversion (racemization often occurs)Inversion of configuration at the site of attack

The release of ring strain (approx. 107 kJ/mol) is the thermodynamic driving force for oxetane ring-opening reactions. utexas.eduacs.org However, the kinetic stability of the ring is highly dependent on its substitution pattern. Monosubstituted oxetanes are comparatively less stable than their disubstituted counterparts. researchgate.net

Specifically, 3,3-disubstitution, as seen in this compound, confers significant chemical stability to the oxetane ring. nih.gov This increased stability is attributed to steric hindrance; the substituents at the C3 position effectively block the trajectory for a backside nucleophilic attack on the C2 and C4 carbons, which is required for an SN2-type ring-opening. nih.gov Furthermore, substitution at the 3-position leads to increased puckering of the ring conformation due to greater eclipsing interactions. utexas.edu While this substitution pattern enhances the kinetic stability against nucleophilic attack, the inherent ring strain remains a potent thermodynamic driving force for reactions that can overcome this kinetic barrier, such as those proceeding under strong acid catalysis or through radical pathways.

Electrophilic activation is a prerequisite for most ring-opening reactions of oxetanes, particularly with weak nucleophiles. researchgate.net This activation is typically achieved using Brønsted or Lewis acids. The interaction of the electrophile with the lone pair of electrons on the oxetane's oxygen atom makes the ring carbons significantly more electrophilic and susceptible to attack. acs.org

This activation can lead not only to simple ring-opening additions but also to more complex ring transformations. These can include rearrangements, β-eliminations, or ring expansions. researchgate.net For instance, the treatment of 3-substituted oxetanes with a Lewis acid can initiate desymmetrization reactions that are powerful strategies for constructing chiral alcohols or larger heterocyclic structures. researchgate.net The choice of catalyst is crucial; various Lewis acids have been explored, with systems like BF₃·OEt₂, TMSOTf, and Yb(OTf)₃ being effective in promoting the ring cleavage. researchgate.net In the synthesis of 3-sulfanyl-oxetanes from 3-oxetanols, the choice of a mild lithium catalyst was critical to achieve chemoselective C-OH activation for thiol alkylation over the competing oxetane ring-opening, which became dominant with longer reaction times or stronger Lewis acids. nih.gov

While polar, nucleophilic ring-opening reactions are well-established, the application of oxetanes as precursors for radical species is a more recently explored and valuable strategy. researchgate.netchemrxiv.org These reactions proceed via homolytic cleavage of a C-O bond, generating alkyl radicals that can participate in various synthetic transformations.

One prominent method involves a cobalt-catalyzed strategy that uses vitamin B12. researchgate.netresearchgate.netchemrxiv.org In this process, an alkylated cobalt complex is formed as an intermediate from the oxetane. Subsequent homolytic cleavage of the cobalt-carbon bond generates a nucleophilic alkyl radical. researchgate.netchemrxiv.org This radical can then engage in reactions like Giese additions or cross-electrophile couplings. researchgate.net A key feature of this methodology is its unique regioselectivity, which often complements that of polar reactions by functionalizing the less substituted carbon atom. researchgate.net

Another novel approach merges zirconocene and photoredox catalysis to achieve radical ring-opening. thieme-connect.de This dual catalytic system can achieve a "reverse" regioselectivity compared to other radical methods, selectively forming the more-substituted alcohol product. thieme-connect.de This is rationalized by the formation of a strong Zr-O bond in an early transition state, which directs the cleavage. thieme-connect.de These radical-based strategies expand the synthetic utility of the oxetane ring, allowing for C-O bond cleavage to form products inaccessible through traditional polar mechanisms.

Pericyclic Reactions and Rearrangements

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which influences its reactivity. While specific pericyclic reaction studies on this compound are not extensively documented, the known chemistry of oxetanes allows for postulation of potential transformation pathways. The strain in the small ring can facilitate ring-opening reactions, rearrangements, and ring expansions under appropriate thermal or photochemical conditions. acs.org

For instance, oxetanes are known to participate in photochemical reactions such as the Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl group and an alkene to form an oxetane. beilstein-journals.org While this is a formation method, it underscores the accessibility of pericyclic transition states. Rearrangements can be initiated by heat or catalysis. For example, certain substituted oxetanes can undergo rearrangements to form other heterocyclic systems or unsaturated alcohols. researchgate.net The stability of the oxetane ring in this compound is noteworthy; syntheses of related 3-sulfanyl-oxetanes have been achieved without ring-opening, indicating a degree of stability under specific catalytic conditions, such as those employing a mild lithium catalyst for thiol alkylation. beilstein-journals.orgnih.gov However, the potential for acid-catalyzed ring-opening or rearrangements remains a key aspect of its chemical profile. acs.orgchemrxiv.org

Reactivity of the Primary Thiol Functional Group (Ethane-1-thiol moiety)

The primary thiol (-SH) group is the dominant center of reactivity in this compound, primarily due to the nucleophilicity of the sulfur atom and its susceptibility to oxidation. nih.govyoutube.com

Nucleophilicity of the Sulfhydryl Group

The sulfur atom of the thiol group possesses lone pairs of electrons and is relatively soft and polarizable, making it a potent nucleophile. youtube.comwikipedia.org Its conjugate base, the thiolate anion (RS⁻), formed by deprotonation, is an even stronger nucleophile. nih.govyoutube.com This nucleophilicity drives a range of important chemical transformations.

The thiol group readily participates in "click" chemistry, particularly thiol-ene and thiol-yne reactions, which are characterized by high efficiency, stereoselectivity, and simple reaction conditions. wikipedia.org These reactions provide a powerful tool for forming carbon-sulfur bonds and are widely used in materials science and bioconjugation. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This reaction can proceed via two primary mechanisms:

Radical Addition : Initiated by UV light, heat, or a radical initiator, a thiyl radical (RS•) is formed. wikipedia.orgnih.gov This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.orgacsgcipr.org This mechanism is highly efficient and tolerant of various functional groups. wikipedia.orgrsc.org

Michael Addition : In the presence of a base or nucleophilic catalyst, the thiol can add to an electron-poor alkene (e.g., acrylates, maleimides) via a conjugate Michael addition. wikipedia.orgalfa-chemistry.com The reaction is initiated by the formation of a nucleophilic thiolate anion. alfa-chemistry.commdpi.com

The thiol-yne reaction is the analogous addition of a thiol to an alkyne (a carbon-carbon triple bond). wikipedia.org A key feature of the radical-mediated thiol-yne reaction is that it can proceed via a two-fold addition. The first addition of the thiol to the alkyne yields an alkenyl sulfide (B99878). wikipedia.org This intermediate can then react with a second thiol molecule, leading to a 1,2-dithioether product. wikipedia.orgrsc.org This stepwise process allows for the creation of highly functionalized materials. rsc.org Both radical and nucleophilic pathways are also possible for the thiol-yne reaction. wikipedia.orgacs.org

Summary of Thiol-Ene and Thiol-Yne Click Reactions
ReactionMechanismReactantInitiation/CatalysisKey Features
Thiol-EneRadical AdditionAlkeneUV light, Heat, Radical Initiators (e.g., AIBN, DMPA) wikipedia.orgrsc.orgAnti-Markovnikov selectivity; High yields; Oxygen tolerant. wikipedia.orgacsgcipr.org
Thiol-EneMichael AdditionElectron-deficient AlkeneBase (e.g., NEt₃) or Nucleophile (e.g., phosphines) alfa-chemistry.commdpi.comusm.eduHighly efficient; Occurs under mild conditions. mdpi.com
Thiol-YneRadical AdditionAlkyneUV light, Radical Initiators wikipedia.orgStepwise addition possible (mono- and di-adducts); Forms alkenyl sulfides or dithioethers. wikipedia.orgrsc.org
Thiol-YneMichael AdditionElectron-deficient AlkyneBase catalysis nih.govStereoselective formation of vinyl sulfides; High yields. acs.orgnih.gov

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds and other activated systems, known as the thia-Michael addition, is a highly reliable and atom-efficient method for forming carbon-sulfur bonds. mdpi.comacsgcipr.org This reaction leverages the high nucleophilicity of the thiolate anion, which readily adds to the β-carbon of an activated alkene or alkyne. acsgcipr.org

The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate. mdpi.com However, nucleophilic catalysts can also be employed. usm.edu A wide range of Michael acceptors are suitable for this reaction, including:

α,β-unsaturated esters

Ketones

Nitriles

Sulfones

Amides acs.orgnih.govacsgcipr.org

The reaction with activated alkynes proceeds similarly, yielding vinyl sulfide products. nih.gov The stereochemistry of the resulting alkene can often be controlled by the reaction conditions. acs.org Under certain conditions, the thia-Michael addition can be reversible. mdpi.com

The thiol group is readily oxidized, and its redox chemistry is central to its function in many chemical and biological systems. nih.govnih.gov The oxidation of thiols can lead to several different sulfur-containing functional groups, with the most common product being a disulfide. wikipedia.orglibretexts.org

The oxidation of two thiol molecules yields a disulfide (R-S-S-R), a process that involves the formation of a sulfur-sulfur bond. libretexts.orgyoutube.com This reaction is a cornerstone of thiol chemistry and is fundamental to processes like protein folding, where disulfide bridges form between cysteine residues. wikipedia.orglibretexts.org

Formation (Oxidation): The oxidation of this compound to its corresponding disulfide can be achieved using a variety of mild oxidizing agents. wikipedia.org Air oxidation, often catalyzed by metal ions or a base, is a common method. wikipedia.orgacs.orgrsc.org 2 R-SH + [O] → R-S-S-R + H₂O

Reduction: The disulfide bond can be readily cleaved back to two thiol groups by treatment with a reducing agent. youtube.com This reversibility is a key feature of thiol-disulfide redox chemistry. libretexts.org

R-S-S-R + 2 [H] → 2 R-SH

This reversible transformation allows the thiol group to participate in redox cycling and thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new thiol and a new disulfide. wikipedia.orglibretexts.orgmdpi.com

Common Reagents for Thiol-Disulfide Interconversion
TransformationReagent ClassExamplesNotes
Oxidation (Thiol → Disulfide)Mild OxidantsIodine (I₂), Bromine (Br₂), Air/O₂ (with catalyst), Hydrogen peroxide (H₂O₂) wikipedia.orgPowerful oxidants can lead to over-oxidation to sulfinic or sulfonic acids. wikipedia.org
Reduction (Disulfide → Thiol)Thiol ReagentsDithiothreitol (DTT), β-Mercaptoethanol (BME) libretexts.orgbiosynth.comOften used in excess to drive the equilibrium towards the reduced thiol. biosynth.com
Reduction (Disulfide → Thiol)Phosphine (B1218219) ReagentsTris(2-carboxyethyl)phosphine (TCEP) biosynth.comIrreversible reduction; effective over a wide pH range. biosynth.com

Oxidation Reactions and Sulfur Redox Chemistry

Formation of Sulfinic and Sulfonic Acids

The sulfur atom in this compound is susceptible to oxidation, a common reaction pathway for thiols. libretexts.org While mild oxidation typically yields disulfides, the use of stronger oxidizing agents can lead to the formation of higher oxidation state sulfur-oxy acids, namely sulfinic acid and sulfonic acid. youtube.com This process occurs at the sulfur atom, without affecting the carbon skeleton or the adjacent oxetane ring under controlled conditions. libretexts.org

The oxidation proceeds stepwise. The thiol is first oxidized to a highly reactive sulfenic acid (R-SOH) intermediate. nih.gov In the presence of excess oxidant, this intermediate is rapidly oxidized further to the more stable sulfinic acid (R-SO₂H). nih.gov Subsequent oxidation under vigorous conditions converts the sulfinic acid to the corresponding sulfonic acid (R-SO₃H), which is generally considered a biologically irreversible state. acs.org The reaction of thiols with hydrogen peroxide, a common oxidant, is understood to be specific base-catalyzed, with the kinetics depending on pH. nih.gov

Table 1: Oxidation States of Sulfur in Thiol Derivatives

Functional Group General Structure Sulfur Oxidation State Typical Oxidizing Agents
Thiol R-SH -2 -
Disulfide R-S-S-R -1 O₂, I₂, H₂O₂ (mild)
Sulfenic Acid R-SOH 0 H₂O₂, Peroxy acids (controlled)
Sulfinic Acid R-SO₂H +2 H₂O₂, KMnO₄, HNO₃

Desulfurization Reactions and Mechanisms

Desulfurization represents a significant transformation of thiols, leading to the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond (hydrodesulfurization) or a bond to another heteroatom. cas.cn For an alkyl thiol like this compound, these reactions can be employed to modify the ethyl side chain while leaving the oxetane moiety intact, provided the reaction conditions are sufficiently mild to avoid ring-opening.

One notable method for the desulfurative functionalization of thiols proceeds via nucleophilic substitution. cas.cn This process can be promoted by a system such as triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I), which activates the thiol for displacement by a wide range of nucleophiles, including amines. cas.cn The reactivity in such systems can be dependent on the nature of the thiol; primary alkyl thiols may exhibit lower reactivity compared to more activated thiols like benzyl (B1604629) thiols and may require more forcing conditions such as elevated temperatures. cas.cn

The mechanism involves the in-situ generation of an iodophosphonium salt, which is then attacked by the thiol. This leads to the formation of a thio-phosphonium intermediate, which is a good leaving group and is subsequently displaced by the incoming nucleophile. This method tolerates various functional groups, which suggests its potential applicability to a bifunctional substrate like this compound, where selectivity is paramount. cas.cn

Participation in Condensation and Addition Reactions

The thiol group of this compound is a versatile participant in condensation and, most notably, addition reactions. Its reactivity is prominently featured in the realm of "click chemistry," specifically in thiol-ene and thiol-Michael reactions. wikipedia.orgnsf.gov These reactions are characterized by high yields, stereoselectivity, and mild reaction conditions. wikipedia.org

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an ene). wikipedia.org This reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain. wikipedia.orgnih.gov

Michael Addition (Thiol-Michael): This nucleophilic conjugate addition occurs between a thiol and an electron-deficient alkene (e.g., acrylates, maleimides). nsf.gov The reaction is typically catalyzed by a base (which generates a nucleophilic thiolate anion) or a nucleophile (like a phosphine). nsf.govrsc.org The thiolate attacks the β-carbon of the activated alkene, followed by protonation of the resulting enolate to give the final product. nsf.gov

Table 2: Comparison of Thiol-Ene and Thiol-Michael Addition Reactions

Feature Radical Thiol-Ene Nucleophilic Thiol-Michael
Substrate (Ene) Unactivated or activated alkenes Electron-deficient alkenes (Michael acceptors)
Initiation/Catalysis UV light, heat, radical initiators Base or nucleophilic catalysts (e.g., amines, phosphines)
Mechanism Free-radical chain reaction Nucleophilic conjugate addition
Regioselectivity Anti-Markovnikov Determined by the position of the electron-withdrawing group

| Key Intermediates | Thiyl radical, carbon-centered radical | Thiolate anion, enolate anion |

Intermolecular and Intramolecular Synergistic Reactivity of Oxetane and Thiol Moieties

The coexistence of the oxetane and thiol functionalities within this compound creates a platform for complex reactivity where the two groups can influence each other. This synergistic interplay can be harnessed to achieve high levels of selectivity or to design elegant tandem and cascade reactions. The outcome of these reactions is highly dependent on the choice of reagents, catalysts, and solvents, which can selectively activate one functional group over the other or enable their cooperative action.

Chemo- and Regioselective Reactions

Achieving chemoselectivity is a central challenge in the chemistry of bifunctional molecules like this compound. The primary competition is between reactions at the nucleophilic thiol center and reactions involving the strained oxetane ring, which is prone to ring-opening. acs.org

Remarkably, high chemoselectivity can be achieved under appropriate catalytic conditions. Research on the synthesis of 3-sulfanyloxetanes has shown that the reaction of thiols with 3-hydroxyoxetanes can be catalyzed by lithium salts. nih.gov This protocol enables a chemoselective C-OH activation and subsequent thiol alkylation, forming the C-S bond without inducing the competing ring-opening of the oxetane. nih.gov This finding is significant as it demonstrates that the oxetane ring can be stable to conditions that are designed to functionalize a group at the 3-position. While the target molecule already contains the C-S bond, this principle of selective reactivity in the presence of the oxetane ring is crucial for its further transformations.

Regioselectivity is also a key consideration. For instance, in thiol-ene radical additions involving an external alkene, the thiyl radical derived from this compound would add to the alkene with anti-Markovnikov selectivity. wikipedia.org In potential intramolecular reactions, the regioselectivity would be governed by the relative stability of the transition states leading to different ring sizes (Baldwin's rules).

Tandem Reactions and Cascade Processes

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation generates significant molecular complexity. These processes can be designed to involve the sequential or concerted reactivity of both the thiol and oxetane groups.

One potential cascade could be initiated by a thiol-ene reaction . The radical addition of the thiol moiety to an appropriately positioned unsaturated bond (either inter- or intramolecular) generates a carbon-centered radical. wikipedia.org This radical intermediate can then be trapped in a subsequent step, potentially involving the oxetane ring or another functional group, to trigger a cyclization or rearrangement cascade. wikipedia.org

Another possibility is a tandem reaction involving addition followed by oxidation. For example, a photocatalytic system could first mediate the thiol-ene addition to an alkene, and then, in the same pot, oxidize the resulting thioether to the corresponding sulfoxide (B87167) using atmospheric oxygen as the terminal oxidant. nih.gov Such a process avoids the isolation of the intermediate thioether, improving synthetic efficiency. nih.gov While not explicitly documented for this compound, these established methodologies for other thiols highlight plausible and advanced transformation pathways.

Solvent Effects and Catalytic Systems on Reaction Outcomes

The choice of solvent and catalyst is paramount in directing the reaction pathways of this compound, particularly in managing the synergistic or competing reactivity of its two functional groups.

Solvent Effects: In radical thiol-ene reactions, solvent polarity can influence the reaction kinetics. Studies have shown that while the propagation steps are less sensitive to the medium, the chain transfer step can be significantly affected. libretexts.org Non-polar solvents may increase the chain transfer rate constant, which can be manipulated to control the properties of resulting polymers in polymerization applications. libretexts.org

Catalytic Systems: The catalytic system is the most powerful tool for controlling selectivity.

For Thiol-Michael Additions: Nucleophilic catalysts like dimethylphenylphosphine (B1211355) (DMPP) can be highly efficient, yielding complete conversion in minutes. rsc.org Amine catalysts are also effective but may require longer reaction times. rsc.org The choice of catalyst can be critical to avoid side reactions.

For Selective C-S Bond Formation: As previously mentioned, a lithium catalyst (e.g., LiNTf₂) has proven crucial for the selective alkylation of thiols with 3-hydroxyoxetanes, completely suppressing the undesired oxetane ring-opening pathway that is often observed with other Lewis or Brønsted acids. nih.gov

Bifunctional Catalysis: For more complex transformations, bifunctional catalysts that can interact with both the thiol and oxetane moieties could enable unique reactivity. For example, a catalyst with both a Lewis acidic site (to coordinate to the oxetane oxygen) and a Brønsted basic site (to deprotonate the thiol) could facilitate intramolecular rearrangements or additions with high control. researchgate.net

Table 3: Influence of Catalytic Systems on Reactions of Oxetane-Thiols and Related Precursors

Reaction Type Catalytic System Function of Catalyst Outcome/Selectivity Reference
Thiol Alkylation with 3-Hydroxyoxetane LiNT₂ (Lithium bis(trifluoromethanesulfonyl)imide) Lewis acid, activates C-OH High chemoselectivity for C-S bond formation over oxetane ring-opening. nih.gov
Thiol-Michael Addition Amines (e.g., triethylamine) Base catalyst Generates thiolate anion for conjugate addition. rsc.org
Thiol-Michael Addition Phosphines (e.g., DMPP) Nucleophilic catalyst Initiates conjugate addition via ylide intermediate. High efficiency. rsc.org

Iv. Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 2-(3-Methyloxetan-3-yl)ethane-1-thiol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The structural elucidation of this compound would rely on several key NMR experiments. A standard 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their electronic surroundings, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. docbrown.info

To establish the connectivity between atoms, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group and potentially between the protons on the oxetane (B1205548) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms (¹JCH). sdsu.eduyoutube.com It is instrumental in assigning which protons are attached to which carbons. For instance, the methyl protons would show a correlation to the methyl carbon, and the methylene (B1212753) protons of the oxetane ring would correlate to their respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.org HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the protons of the ethyl group and the quaternary carbon of the oxetane ring, confirming the attachment of the ethane-1-thiol side chain to the 3-position of the oxetane.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known values for similar structural motifs. The electronegative oxygen atom in the oxetane ring significantly influences the chemical shifts of nearby protons and carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
Oxetane Ring
C1' (CH₂)~4.5~78C2', C3', C4'
C2' (CH₂)~4.5~78C1', C3', C4'
C3' (C)-~40-
C4' (CH₃)~1.3~25C2', C3'
Ethane-1-thiol Side Chain
C1 (CH₂)~2.7~30C2, C3', SH
C2 (CH₂)~1.9~40C1, C3'
SH~1.4 (broad)-C1

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. rsc.org For substituted oxetanes, the ring is not planar and adopts a puckered conformation to relieve ring strain. acs.orgmdpi.com The degree of puckering is influenced by the nature and position of the substituents. mdpi.com

In the case of this compound, ssNMR could be used to:

Determine the precise bond angles and torsional angles of the oxetane ring in the solid state.

Provide data that can be used in conjunction with powder X-ray diffraction for a complete crystal structure determination. rsc.org

Conformational analysis of related oxetane-containing molecules has been successfully performed using a combination of NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, which provides through-space correlations between protons. acs.orgmdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₁₄OS. By comparing the experimentally measured exact mass to the calculated mass for this formula, the elemental composition can be confirmed.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₇H₁₅OS⁺147.0816
[M+Na]⁺C₇H₁₄NaOS⁺169.0636

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. miamioh.edu

For this compound, key fragmentation pathways would be expected to involve:

Cleavage of the C-C bond between the oxetane ring and the ethyl group: This would lead to the formation of characteristic ions corresponding to the substituted oxetane ring and the ethanethiol (B150549) fragment.

Ring-opening of the oxetane: The strained four-membered ring can undergo cleavage, leading to a variety of fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of H₂S, C₂H₄, or CH₂O might be observed.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Structure/FormulaFragmentation Pathway
113[C₆H₉O]⁺Loss of SH
85[C₅H₉O]⁺Cleavage of the ethyl group and subsequent rearrangement
71[C₄H₇O]⁺Ring opening and fragmentation
61[C₂H₅S]⁺Cleavage of the bond to the oxetane ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the key functional groups that would give rise to characteristic signals are the thiol (S-H) group, the C-S bond, the C-O-C ether linkage of the oxetane ring, and the C-H bonds of the alkyl portions.

Table 4: Expected IR and Raman Vibrational Frequencies

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
ThiolS-H stretch2550-2600 (weak in IR, strong in Raman)
AlkylC-H stretch2850-3000
Ether (Oxetane)C-O-C stretch~980 (ring breathing mode) and 1150-1060
ThioetherC-S stretch600-800

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating "this compound" from reaction mixtures and for assessing its purity.

Gas chromatography is a powerful technique for the analysis of volatile compounds like thiols. For "this compound," GC would be employed to separate it from starting materials, solvents, and byproducts.

Research Findings: The analysis of thiols, or mercaptans, by GC is a well-established method. cdc.gov A flame photometric detector (FPD) with a sulfur filter is particularly sensitive for detecting sulfur-containing compounds and would be the ideal choice for this analysis. cdc.gov The use of a capillary column, such as a DB-1, would provide the high resolution needed for separating complex mixtures. cdc.gov For a hypothetical analysis, typical GC parameters could be set as described in the table below. cdc.gov The retention time would be unique to the compound under the specific conditions, and the peak area would be proportional to its concentration. cdc.gov

Hypothetical GC Parameters for Analysis:

ParameterValue
Column DB-1 fused-silica capillary, 30 m x 0.25 mm ID, 1 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 250 °C (FPD, Sulfur Mode)
Oven Program 30 °C for 2 min, then ramp at 15 °C/min to 200 °C
Injection Volume 1 µL

High-Performance Liquid Chromatography (HPLC) is another essential technique for the purity assessment and isolation of thiols. nih.gov Since thiols like "this compound" may lack a strong UV chromophore, derivatization is often necessary for sensitive detection.

Research Findings: For the analysis of thiols by HPLC, derivatization with a reagent that introduces a UV-active or fluorescent tag is a common strategy. nih.govsemanticscholar.org Reagents such as ethyl propiolate can be used to form a UV-absorbing derivative. semanticscholar.org Reverse-phase HPLC with a C18 column is typically used for the separation of these derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient to ensure good separation. A diode array detector (DAD) or a fluorescence detector would be used for detection, depending on the derivatizing agent.

Illustrative HPLC Parameters for a Derivatized Thiol:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector Diode Array Detector (DAD) at the λmax of the derivative
Injection Volume 10 µL

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers.

Research Findings: For "this compound," which may exist as enantiomers due to the stereocenter at the 3-position of the oxetane ring if a chiral synthesis is not employed, X-ray crystallography would be invaluable. To perform this analysis, a single crystal of the compound, or a suitable crystalline derivative, would be required. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms. While no specific crystallographic data for "this compound" is available, studies on similar heterocyclic compounds demonstrate the utility of this technique for unambiguous structural elucidation. researchgate.net

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment and predicting the chemical behavior of "2-(3-methyloxetan-3-yl)ethane-1-thiol". These methods can elucidate the distribution of electrons within the molecule, identify sites susceptible to reaction, and map out the energetic pathways of potential transformations.

Density Functional Theory (DFT) is a versatile computational method for investigating the reactivity of molecules like "this compound". By calculating the electron density, DFT can be used to model reaction pathways and identify the structures and energies of transition states, providing insight into the kinetics and thermodynamics of potential reactions.

Key reactive sites in "this compound" include the sulfur atom of the thiol group, which can act as a nucleophile or be oxidized, and the strained oxetane (B1205548) ring, which is susceptible to ring-opening reactions, particularly under acidic conditions. nih.govacs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can model the mechanisms of these reactions. researchgate.netresearchgate.net

For the thiol group, DFT studies can elucidate the mechanism of its reaction with electrophiles. The calculations would likely show the thiolate anion, formed by deprotonation, to be a potent nucleophile. The transition state for S-alkylation or S-acylation would involve the attack of the sulfur atom on the electrophilic center.

The ring-opening of the oxetane moiety is another critical reaction pathway. While 3,3-disubstituted oxetanes are generally more stable than other substituted variants, the inherent ring strain of approximately 25.5 kcal/mol makes ring-opening a thermodynamically favorable process. nih.govnih.gov DFT calculations can model the acid-catalyzed ring-opening, where protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack on one of the ring carbons. These calculations would reveal the structure of the protonated intermediate and the subsequent transition state for nucleophilic attack, providing the activation energy for the reaction.

A representative table of calculated thermodynamic data for a hypothetical reaction is presented below.

ReactionReactant(s)Product(s)ΔH (kcal/mol)ΔG (kcal/mol)
Thiol DeprotonationThis compound2-(3-methyloxetan-3-yl)ethane-1-thiolateValueValue
Oxetane ProtonationThis compound, H+Protonated this compoundValueValue

Note: Specific values are placeholders and would require dedicated DFT calculations for "this compound".

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are well-suited for detailed conformational analysis and the calculation of accurate energy profiles. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for understanding the molecule's potential energy surface.

The conformational flexibility of "this compound" arises from rotation around the C-C and C-S single bonds of the ethanethiol (B150549) side chain. Ab initio calculations can be used to determine the relative energies of the different staggered and eclipsed conformations (rotamers). For simple alkanes and thiols, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. nih.govunacademy.com For the ethanethiol side chain, gauche and anti conformations resulting from rotation around the C-C bond would be of particular interest. The bulky 3-methyl-3-oxetanyl group would likely introduce significant steric hindrance, influencing the preferred conformations.

A study on ethane-1,2-dithiol using ab initio methods found that the gauche conformers are the most stable. researchgate.net Similar principles would apply to "this compound", where the interactions between the oxetane ring and the thiol group would dictate the conformational preferences.

The rotational barriers between different conformers can also be calculated using ab initio methods. These barriers represent the energy required to rotate from one stable conformation to another and provide insight into the molecule's flexibility at different temperatures. For ethanethiol, the rotational barrier around the C-S bond has been a subject of computational studies. researchgate.net

Below is a hypothetical table of relative energies for different conformers of "this compound".

ConformerDihedral Angle (C-C-S-H)Relative Energy (kcal/mol)
Anti180°0.0 (Reference)
Gauche60°Value
EclipsedValue

Note: Specific values are placeholders and would require dedicated ab initio calculations for "this compound".

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of "this compound". The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they represent the frontier orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the sulfur atom of the thiol group, reflecting its nucleophilic character. The lone pairs of electrons on the sulfur atom would contribute significantly to this orbital. The LUMO, on the other hand, is likely to be associated with the antibonding orbitals of the strained oxetane ring, particularly the C-O σ* orbitals. nih.gov This distribution of frontier orbitals suggests that the thiol group is the primary site for electrophilic attack, while the oxetane ring is susceptible to nucleophilic attack, especially after protonation.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.netirjweb.comnih.gov

Electron density distribution calculations, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich and electron-poor regions of the molecule. For "this compound", the MEP map would likely show a region of negative potential around the oxygen atom of the oxetane and the sulfur atom of the thiol, indicating their nucleophilic nature. Regions of positive potential would be expected around the hydrogen atom of the thiol group and the carbon atoms adjacent to the oxygen atom in the oxetane ring.

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms in a molecule. wikipedia.orgresearchgate.net While the absolute values of Mulliken charges can be basis-set dependent, they provide a qualitative picture of charge distribution. wikipedia.org

A representative table of calculated electronic properties is provided below.

PropertyValue
HOMO EnergyValue (eV)
LUMO EnergyValue (eV)
HOMO-LUMO GapValue (eV)
Mulliken Charge on OxygenValue
Mulliken Charge on SulfurValue

Note: Specific values are placeholders and would require dedicated quantum chemical calculations for "this compound".

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational space, flexibility, and intermolecular interactions of "this compound".

MD simulations can be used to explore the vast conformational landscape of the molecule by simulating its motion over time. This allows for the identification of the most populated conformations and the pathways for interconversion between them. The results of MD simulations can complement the static picture provided by quantum chemical calculations by revealing the dynamic nature of the molecule's structure.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For "this compound", this would include the formation of hydrogen bonds between the thiol group of one molecule and the oxygen or sulfur atom of another. In a condensed phase, such as a liquid or a solution, these intermolecular interactions play a crucial role in determining the bulk properties of the substance. MD simulations can provide information on the strength, lifetime, and geometry of these hydrogen bonds.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters for "this compound", which can aid in the interpretation of experimental spectra.

DFT and ab initio methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching and bending motions of particular functional groups, such as the S-H stretch of the thiol group and the C-O-C stretching of the oxetane ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For "this compound", computational methods could help to assign the signals of the protons and carbons in the oxetane ring and the ethanethiol side chain.

A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.

Carbon AtomPredicted Chemical Shift (ppm)
C(oxetane, C-O)Value
C(oxetane, quaternary)Value
C(oxetane, methyl)Value
C(ethanethiol, CH2-oxetane)Value
C(ethanethiol, CH2-S)Value

Note: Specific values are placeholders and would require dedicated calculations for "this compound".

Theoretical Insights into Ring Strain and Stability of the Oxetane Moiety

The oxetane ring in "this compound" is a four-membered heterocycle with significant ring strain, which is a key determinant of its reactivity. Theoretical calculations can provide a quantitative measure of this strain and offer insights into the factors that contribute to the stability of the ring.

The ring strain energy of unsubstituted oxetane is estimated to be around 25.5-26.9 kcal/mol. nih.govnih.govosti.gov This strain arises from angle strain, due to the deviation of the bond angles from the ideal tetrahedral angle, and torsional strain from eclipsing interactions of the hydrogen atoms. The introduction of substituents on the oxetane ring can alter its puckering and stability. acs.orgutexas.edu For "this compound", the 3,3-disubstitution pattern is expected to increase the stability of the oxetane ring towards nucleophilic attack compared to monosubstituted oxetanes. nih.gov This is attributed to steric hindrance, which blocks the trajectory of an incoming nucleophile towards the antibonding orbitals of the C-O bonds. nih.gov

Computational methods can be used to calculate the ring strain energy of "this compound" using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors and a more accurate determination of the strain energy.

Furthermore, theoretical studies can investigate the stability of reactive intermediates that may form from the oxetane ring, such as radical cations. The formation of a carbocation at the benzylic position of 3-aryloxetanes has been explored as a strategy for their functionalization, and similar principles could be applied to understand the potential reactivity of "this compound". chimia.ch

Development of Computational Models for Predicting Thiol Reactivity

The reactivity of thiols, including "this compound," is a subject of significant interest in various chemical and biological contexts. Computational models have emerged as powerful tools to predict and understand the diverse reactions of thiols, such as nucleophilic additions, thiol-disulfide exchanges, and oxidation reactions. nih.govnih.gov These models range from quantum mechanical calculations that provide deep mechanistic insights to machine learning algorithms capable of predicting reactivity for large sets of compounds.

A key determinant of thiol reactivity is the acidity of the thiol proton (pKa), as the thiolate anion is generally the more potent nucleophile. msu.edulibretexts.org Consequently, much effort has been dedicated to developing accurate computational methods for pKa prediction. Density Functional Theory (DFT) has been extensively employed for this purpose. acs.orgnih.govresearchgate.net Studies have systematically evaluated the performance of various DFT functionals and basis sets to identify methods that provide the best agreement with experimental pKa values for a range of thiols. acs.orgnih.govresearchgate.netwayne.eduresearchgate.net

For instance, a study focusing on pKa prediction of thiols in DMSO found that the M06-2X functional combined with the 6-311++G(2df,2p) basis set yielded a standard deviation of about 0.5 pKa units compared to experimental values for 16 thiols. acs.orgnih.govresearchgate.net Another study on aqueous pKa prediction for 45 substituted thiols highlighted the importance of including explicit water molecules in the computational model to achieve better accuracy. wayne.eduresearchgate.net The ωB97XD functional with the 6-31+G(d,p) or 6-311++G(d,p) basis sets and the SMD solvation model with three explicit water molecules produced results with an average error of -0.11 ± 0.50 and +0.15 ± 0.58 pKa units, respectively. wayne.edu

Table 1: Performance of Selected DFT Functionals for Thiol pKa Prediction in Aqueous Solution This table is interactive. You can sort and filter the data.

DFT Functional Basis Set Solvation Model Explicit Water Molecules Average Error (pKa units) Standard Deviation (pKa units)
ωB97XD 6-31+G(d,p) SMD 3 -0.11 0.50
ωB97XD 6-311++G(d,p) SMD 3 +0.15 0.58
B3LYP 6-31+G(d,p) SMD 3 -1.11 0.82
B3LYP 6-311++G(d,p) SMD 3 -0.78 0.79
M06-2X 6-31+G(d,p) SMD 1 ~1.5-2.0 -
PBEPBE 6-31+G(d,p) SMD 1 ~1.5-2.0 -
BP86 6-31+G(d,p) SMD 1 ~1.5-2.0 -
LC-BLYP 6-31+G(d,p) SMD 1 ~1.5-2.0 -

Data sourced from a study on DFT calculation of pKa's of thiols in aqueous solution. wayne.eduresearchgate.net

Beyond pKa prediction, computational models are also developed to understand the kinetics and thermodynamics of specific thiol reactions. For example, DFT has been used to model thiol-Michael additions, a class of reactions where thiols add to electron-deficient alkenes. nih.gov An automated workflow was developed to calculate the molecular properties of reactants, intermediates, and products for the addition of methanethiol (B179389) to a variety of substituted ethenes. nih.gov These studies revealed that the stability of the reaction intermediates is highly sensitive to electronic effects, while the stability of the products is more influenced by steric factors. nih.gov

Thiol-disulfide exchange is another critical reaction of thiols, particularly in biological systems. nih.gov Computational studies have investigated the mechanism of this reaction, with some levels of theory suggesting a direct SN2 pathway, while others indicate an addition-elimination mechanism through a triple-well potential energy surface. acs.org The kinetics of these exchange reactions are influenced by factors such as the pKa of the attacking thiol and the stability of the leaving group. nih.gov

The development of force fields for molecular dynamics (MD) simulations is crucial for studying larger systems containing thiols, such as proteins or self-assembled monolayers. researchgate.netnih.govnih.govrsc.orgacs.org These force fields are parameterized to reproduce experimental data or high-level quantum mechanical calculations of molecular geometries, vibrational frequencies, and interaction energies. researchgate.netnih.govnih.govrsc.org

More recently, machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models have emerged as powerful tools for predicting thiol reactivity and toxicity. nih.govneurips.ccchemrxiv.orgresearchgate.netresearchgate.netnih.govsemanticscholar.orgnih.govmdpi.com These models are trained on large datasets of experimental or computationally generated data to learn the relationship between molecular structure and reactivity. nih.govneurips.ccchemrxiv.org For example, a machine learning model using a Message Passing Neural Network (MPNN) was developed to predict the outcome of a cysteine trapping assay, which is used to detect the formation of reactive metabolites. nih.gov In another study, a single-parameter model based on electron affinity was developed to predict the reactivity of covalent reactive groups with thiols. acs.orgchemrxiv.orgnih.govfigshare.com

Table 2: Examples of Computational Approaches for Modeling Thiol Reactivity This table is interactive. You can sort and filter the data.

Computational Method Application Key Findings/Capabilities
Density Functional Theory (DFT) pKa prediction, reaction mechanisms Accurate prediction of thiol acidity; elucidation of reaction pathways like thiol-Michael addition and thiol-disulfide exchange. acs.orgwayne.edunih.gov
Molecular Dynamics (MD) Simulation of large systems Study of thiol-containing proteins, self-assembled monolayers, and other complex environments. researchgate.netnih.gov
Machine Learning (ML) / QSAR Reactivity and toxicity prediction High-throughput screening of compounds for their potential to react with thiols or cause toxicity. nih.govnih.govmdpi.com
Hybrid QM/MM Methods Enzymatic reactions Modeling reactions in active sites of enzymes where both quantum mechanical and classical descriptions are necessary.

This table summarizes general capabilities and is not exhaustive.

While no specific computational studies on "this compound" were found, the established methodologies can be readily applied to predict its reactivity. The pKa of its thiol group could be calculated using the validated DFT methods. Its propensity to undergo Michael additions could be assessed by modeling its reaction with various electrophiles. Furthermore, its potential for covalent modification of proteins could be investigated using a combination of docking simulations and QM/MM calculations. The development of such computational models is invaluable for understanding the chemical behavior of novel thiol compounds and for guiding their application in various scientific and technological fields.

Vi. Applications in Advanced Materials and Chemical Synthesis

Polymer Chemistry Applications

The presence of two distinct polymerizable/functionalizable groups on a single molecule allows 2-(3-methyloxetan-3-yl)ethane-1-thiol to be employed in various capacities within polymer science, from monomer synthesis to the cross-linking and functionalization of polymer networks.

The oxetane (B1205548) ring in this compound is susceptible to ring-opening polymerization (ROP), a process that proceeds primarily through a cationic mechanism. Oxetanes are known to undergo cationic ROP to produce polyethers. The polymerization is driven by the release of ring strain energy (approximately 107 kJ/mol for the parent oxetane), which is comparable to that of epoxides. radtech.orgiaea.org The basicity of the ether oxygen in the oxetane ring is a crucial factor in its reactivity during polymerization. iaea.org

The polymerization is typically initiated by strong electrophiles, such as protons from superacids or generated from onium salt photoinitiators, leading to the formation of a tertiary oxonium ion intermediate. This intermediate then reacts with another monomer molecule in an SN2 displacement reaction, propagating the polymer chain. radtech.orgiaea.org While no specific studies on the homopolymerization of this compound are documented, the polymerization of similarly substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, has been successfully achieved through anionic and cationic ROP to create hyperbranched polyethers. dntb.gov.ua

The pendant thiol group in the resulting polyether, poly[oxy-1-(3-methyloxetan-3-yl)ethylene], would be preserved during cationic ROP, yielding a linear polymer with regularly spaced, reactive thiol functionalities. This "functional" polyether could then be utilized in subsequent post-polymerization modifications.

Table 1: Comparison of Ring Strain and Basicity for Common Cyclic Ethers

Cyclic EtherRing Strain (kJ/mol)pKa of Conjugate AcidPolymerization Mechanism
Ethylene Oxide (Epoxide)114-3.7Cationic, Anionic
Oxetane 107 -2.0 Cationic
Tetrahydrofuran (THF)23-2.0Cationic

This table presents generalized data for the parent cyclic ethers to illustrate the relative reactivity of the oxetane ring. radtech.orgiaea.org

The thiol group of this compound is an ideal functional handle for thiol-ene and thiol-yne "click" reactions. These reactions are prized for their high efficiency, lack of byproducts, and ability to be initiated by UV light or radicals under mild conditions. wikipedia.orgbohrium.com In a thiol-ene reaction, a thiol adds across a carbon-carbon double bond (ene) to form a stable thioether linkage. wikipedia.org

This reactivity allows this compound to act as a potent cross-linking agent. When combined with polymers or oligomers that possess multiple alkene (or alkyne) functionalities, it can form a three-dimensional polymer network. The general mechanism proceeds via a radical-mediated pathway:

Initiation : A radical initiator (often a photoinitiator activated by UV light) abstracts the hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).

Propagation : The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition. wikipedia.orgbohrium.com

By using this compound as a cross-linker, the resulting network would be studded with pendant oxetane rings. These rings can remain as latent reactive sites for subsequent chemical modification or polymerization, creating dual-cure systems or materials with tunable properties. Thiol-ene chemistry has been extensively used to create hydrogels and other cross-linked materials for biomedical applications. nih.gov

Beyond creating networks, the thiol group facilitates the covalent attachment (functionalization) of the methyloxetane-ethane moiety onto polymer backbones or surfaces. This is a powerful strategy for modifying the properties of existing materials. researchgate.netscispace.com Using the thiol-ene reaction, polymers containing pendant double bonds, such as partially hydrogenated polybutadiene (B167195) or polymers with allyl or norbornene groups, can be functionalized with this compound. nih.govnih.gov

This process grafts the oxetane unit onto the polymer scaffold, which can significantly alter the material's surface properties, such as hydrophilicity and reactivity. For example, poly(2-oxazoline)s functionalized with pendant alkene groups have been modified via thiol-ene reactions to introduce new functionalities. nih.gov The attached oxetane rings can serve as reactive handles for further "grafting-from" polymerization, creating complex brush-like polymer architectures. nih.gov The thiol group itself can also serve as an anchor for immobilizing polymers onto metal surfaces like gold. mdpi.com

Use as a Building Block in Complex Molecule Synthesis

The orthogonal reactivity of the thiol and oxetane groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems. sigmaaldrich.com

The thiol and oxetane functionalities can be manipulated through various synthetic transformations to construct new ring systems. For instance, the thiol group can be deprotonated to form a thiolate, a potent nucleophile, which can participate in S-alkylation or Michael addition reactions. The oxetane ring, on the other hand, can be opened by various nucleophiles or under acidic conditions to yield a 1,3-diol derivative.

Potential transformations leading to new heterocycles include:

Intramolecular Cyclization : If the oxetane ring is opened by a nucleophile to reveal a hydroxyl group, subsequent reaction conditions could promote intramolecular cyclization with the thiol or a derivative thereof, potentially forming sulfur-containing heterocycles like thietanes or larger rings. beilstein-journals.orguzh.ch

Reaction with Disulfur (B1233692) Dichloride : Thiols are known to react with reagents like disulfur dichloride (S₂Cl₂) to form various sulfur-rich heterocycles, such as 1,2-dithiole-3-thiones. researchgate.netnih.gov

[3+2] Cycloaddition : Thioketones, which can be derived from thiols, can participate in cycloaddition reactions to form five-membered sulfur heterocycles. mdpi.com

While direct examples using this compound are not reported, the fundamental reactivity of its functional groups provides a clear pathway for its use in synthesizing a diverse range of sulfur-containing heterocycles. organic-chemistry.org

A synthetic scaffold is a core molecular structure that can be systematically modified to produce a library of related compounds. This compound is an excellent candidate for such a scaffold due to its two chemically distinct reactive sites.

Table 2: Orthogonal Reactions for Diversification of the Scaffold

Functional GroupReaction TypeReagents/ConditionsResulting Functionality
Thiol (-SH) Thiol-Ene AdditionAlkenes, PhotoinitiatorThioether
Michael Additionα,β-Unsaturated CarbonylsThioether
S-AlkylationAlkyl Halides, BaseThioether
OxidationOxidizing AgentsDisulfide, Sulfonic Acid
Oxetane Ring Ring-Opening (Nucleophilic)Amines, Thiolates, AzidesAmino alcohol, Thioether alcohol
Ring-Opening (Acid-Catalyzed)H⁺, H₂O/Alcohols1,3-Diol / 1,3-Ether-ol

This dual reactivity allows for a modular approach to synthesis. One functional group can be reacted selectively while leaving the other intact for a subsequent, different transformation. For example, the thiol group could first be used in a thiol-ene reaction to attach the molecule to a larger structure, and the oxetane ring could then be opened with an amine to introduce a new functional group. This strategy is central to creating libraries of compounds for screening in drug discovery or for developing materials with precisely tailored properties. The use of bifunctional adamantane (B196018) derivatives as building blocks for coordination polymers illustrates a similar scaffolding concept. mdpi.com

Role in the Design of Novel Catalytic Systems or Ligands

The unique bifunctional nature of this compound, which contains both a thiol (-SH) group and a strained oxetane ring, presents theoretical potential for its use in the design of novel catalytic systems and ligands. However, no published studies have specifically explored or confirmed these roles.

The thiol group is a well-established functional group for anchoring to metal centers in catalysts. Its soft donor nature makes it suitable for binding with various transition metals. In theory, the thiol end of the molecule could serve as a ligand to stabilize metal nanoparticles or to form part of a larger ligand scaffold in homogeneous catalysis.

The oxetane ring, a four-membered cyclic ether, is known for its susceptibility to ring-opening reactions under either acidic or basic conditions. This reactivity could hypothetically be exploited in catalyst design. For instance, the ring-opening could be triggered to alter the steric or electronic properties of a catalyst in situ or to initiate a polymerization process. Despite these theoretical possibilities, the scientific community has not yet reported the synthesis or application of catalytic systems or ligands derived from this compound.

Applications in Surface Modification and Coating Technologies

Similarly, the application of this compound in surface modification and coating technologies remains an area without specific research findings. In principle, the thiol group is an effective anchor for grafting molecules onto the surfaces of noble metals like gold, silver, and platinum, forming self-assembled monolayers (SAMs). This is a common strategy for altering the surface properties of materials.

The presence of the oxetane ring at the other end of the molecule could, hypothetically, offer a secondary reactive site. Once the molecule is anchored to a surface via the thiol group, the oxetane rings would be exposed. These rings could then undergo cationic ring-opening polymerization upon exposure to a suitable initiator. This process would result in the formation of a polyether layer covalently bonded to the surface, potentially enhancing properties such as lubricity, biocompatibility, or resistance to non-specific protein adsorption.

While these potential applications are chemically plausible, they are speculative in the absence of experimental data. Research would be required to investigate the formation of SAMs from this specific thiol-oxetane molecule and to explore the conditions needed for subsequent surface-initiated polymerization.

Vii. Future Research Directions and Emerging Challenges

Development of Novel Asymmetric Synthetic Routes

The synthesis of oxetane (B1205548) derivatives, particularly those with specific stereochemistry, remains a fundamental challenge due to the inherent ring strain of the four-membered ether. acs.org For 2-(3-methyloxetan-3-yl)ethane-1-thiol, where the carbon bearing the ethanethiol (B150549) group is a stereocenter, the development of asymmetric synthetic routes is a critical frontier. Current methods often result in racemic mixtures, limiting the exploration of its stereospecific interactions in biological systems.

Future research will likely focus on catalytic asymmetric methods to construct the chiral center. Strategies could be adapted from existing asymmetric syntheses of other oxetanes. For instance, the use of chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones, which have been successful in the asymmetric synthesis of 2-substituted oxetan-3-ones, could potentially be modified. nih.gov This approach allows for the enantioselective alkylation of an oxetane precursor. nih.gov Another promising avenue is the development of chiral Lewis acid catalysts to mediate the formal [2+2] cycloaddition of an appropriate olefin and a carbonyl compound, a method known for its atom economy and versatility. beilstein-journals.org

Potential Asymmetric Strategy Description Key Challenge
Chiral Auxiliary (SAMP/RAMP) Metalation of a SAMP/RAMP hydrazone of an oxetanone precursor, followed by diastereoselective reaction with an electrophile. nih.govMulti-step process requiring synthesis and subsequent removal of the auxiliary.
Catalytic Asymmetric Cycloaddition A [2+2] cycloaddition between a carbonyl and an olefin mediated by a chiral Lewis acid catalyst to form the oxetane ring enantioselectively. beilstein-journals.orgIdentification of a catalyst system effective for the specific substrates required for this target molecule.
Kinetic Resolution Enzymatic or chemical resolution of a racemic mixture of this compound or a key intermediate.Finding a sufficiently selective catalyst or enzyme for efficient separation.
Lithium-Catalyzed Alkylation Adaptation of lithium-catalyzed alkylation of thiols with chiral oxetan-3-ols. nih.govAchieving high enantioselectivity in the C-S bond formation step.

Exploration of Bio-Inspired Catalytic Transformations

Nature provides a blueprint for the synthesis of complex molecules, including those containing oxetane rings, through enzymatic pathways. researchgate.net While the specific enzymes responsible for many of these transformations remain elusive, the principles of bio-inspired catalysis offer a powerful approach for the synthesis of this compound. researchgate.net

A significant area of exploration is the use of cobalt catalysis, inspired by biological redox processes, to generate radical species from oxetanes. acs.org This strategy could enable novel C-C or C-S bond formations under mild conditions, complementing traditional nucleophilic ring-opening reactions. acs.org Future work could focus on designing cobalt complexes that facilitate the specific ring-opening and subsequent functionalization required to introduce the ethanethiol moiety. Furthermore, harnessing enzymes or designing artificial metalloenzymes for the direct construction of the oxetane ring or the stereoselective installation of the thiol group represents a long-term goal that could lead to highly efficient and environmentally benign synthetic routes.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.netnih.gov For the synthesis of this compound, which involves potentially hazardous thiols and energetic intermediates, flow chemistry presents a particularly attractive solution.

Future research will likely involve the development of a continuous flow process for its synthesis. This could involve integrating multiple reaction steps, such as the formation of the oxetane ring and the subsequent thiol functionalization, into a single, streamlined process. syrris.com Self-optimizing flow reactors, which use real-time analytical feedback to identify optimal reaction conditions, could accelerate the development of robust and efficient synthetic protocols. rsc.org The challenges to overcome include managing the solubility of reagents and intermediates, preventing reactor fouling, and adapting reactions that typically require long reaction times to a continuous-flow setup. dtu.dk

Flow Chemistry Advantage Application to Synthesis Potential Impact
Enhanced Safety Contained handling of volatile and malodorous thiols; better management of exothermic reactions. researchgate.netReduced operator exposure and risk of thermal runaway.
Precise Control Fine-tuning of residence time, temperature, and stoichiometry. nih.govImproved yield and selectivity, minimizing side-product formation.
Scalability Direct scale-up by running the reactor for longer periods, avoiding re-optimization. syrris.comSeamless transition from laboratory-scale synthesis to pilot-scale production.
Automation & Integration Coupling of synthesis with in-line analysis (e.g., IR, NMR) and purification. researchgate.netnih.govAccelerated discovery and development cycles.

Advanced Characterization of Transient Intermediates

The reactivity of the thiol group is central to the chemical behavior of this compound. Thiol oxidation proceeds through a series of highly reactive, transient intermediates, such as sulfenic acids (RSOH), sulfenyl chlorides (RSCl), and sulfenyl hydroperoxides (RSOOH), which are notoriously difficult to observe directly. nih.govresearchgate.net Understanding the formation and fate of these intermediates is crucial for controlling the compound's reactivity and predicting its metabolic pathways.

A significant challenge is to directly visualize these species. Recent breakthroughs using sterically-encumbered scaffolds and ¹⁹F NMR spectroscopy have enabled the direct observation of such intermediates in aqueous solution. nih.govrsc.org Future research should aim to apply these advanced spectroscopic techniques to study the oxidation of this compound. This would involve synthesizing an analogue with a ¹⁹F NMR tag or developing new sensitive methods to probe the reaction mechanism. Such studies would provide unprecedented insight into how the oxetane moiety influences the stability and reactivity of the sulfur-based intermediates. rsc.org

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry—minimizing waste, using catalytic reagents, and designing safer chemicals—provide a framework for the future development and application of this compound. The oxetane motif itself is considered a valuable tool in drug discovery for its ability to act as a polar equivalent of a gem-dimethyl group, often improving properties like metabolic stability and solubility. acs.org

Future research should focus on synthetic routes that are inherently more sustainable. This includes employing mild, lithium-catalyzed thiol alkylations that avoid harsh reagents and offer high chemoselectivity. nih.gov Efforts to replace traditional solvents with greener alternatives and to develop catalytic, atom-economical reactions for the synthesis of the oxetane ring will be paramount. beilstein-journals.org Furthermore, exploring the use of this compound as a building block in the synthesis of more complex molecules with improved environmental or pharmacological profiles represents a key application area. nih.gov

Multi-scale Computational Modeling for Complex Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules, from the quantum level of bond breaking to the macroscopic properties of materials. mtu.edu For a molecule like this compound, which possesses multiple reactive sites and conformational flexibility, multi-scale computational modeling is an indispensable tool.

Future research will leverage these models to address several key challenges. Density Functional Theory (DFT) can be used to investigate reaction mechanisms, calculate the energies of transient intermediates, and predict spectroscopic signatures, complementing experimental studies. researchgate.net Molecular dynamics (MD) simulations can explore the conformational landscape of the molecule and its interactions with solvents or biological targets like enzymes. By integrating different levels of theory, researchers can build comprehensive models that link molecular structure to complex reactivity and function, guiding the rational design of new experiments and applications. researchgate.netsu.se For instance, computational screening could predict the binding affinity of its various stereoisomers to a specific biological target, prioritizing synthetic efforts.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Methyloxetan-3-yl)ethane-1-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where oxetane derivatives react with thiol-containing reagents. For example, 3-methyloxetane derivatives (e.g., (3-methyloxetan-3-yl)methanol ) may undergo functionalization with ethane-1-thiol precursors. Reaction parameters like temperature (20–60°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids) critically affect yield. Characterization via NMR and LC-MS is recommended to confirm purity, leveraging identifiers like InChIKey (e.g., NLQMSBJFLQPLIJ-UHFFFAOYSA-N for related oxetane derivatives) .

Q. How can researchers optimize purification protocols for this compound to minimize sulfur-based byproducts?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for separating thiol derivatives from sulfur-rich impurities. Monitoring via TLC (Rf ~0.3–0.5) and UV detection at 254 nm aids in tracking the target compound. For volatile byproducts, reduced-pressure distillation at 50–80°C (density: ~1.024 g/mL ) ensures minimal degradation. Post-purification, storage under inert gas (N₂/Ar) at −20°C prevents oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing the oxetane-thiol linkage in this compound?

  • Methodological Answer :

  • ¹H NMR : The oxetane ring protons (δ 4.2–4.5 ppm) and thiol-associated methylene groups (δ 2.5–3.0 ppm) are diagnostic.
  • IR Spectroscopy : The S-H stretch (~2550 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) confirm functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 150.1) validate the molecular formula (C₆H₁₀OS) .

Advanced Research Questions

Q. How can contradictory data on enzymatic interactions with this compound be resolved?

  • Methodological Answer : Contradictions in enzyme-substrate specificity (e.g., conflicting reports on thiol group reactivity ) require triangulation of methods:

Kinetic Assays : Compare kcat/Km values across pH conditions (e.g., 6.0–8.5) to assess catalytic efficiency.

Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., TcGLIP lipase ).

Mutagenesis Studies : Modify active-site residues (e.g., Ser/His/Asp triad) to test binding hypotheses.
Cross-validation with X-ray crystallography or cryo-EM can resolve structural ambiguities .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density (e.g., Fukui indices) at sulfur and oxetane oxygen atoms.
  • MD Simulations : Simulate solvation in polar solvents (e.g., water, DMSO) to evaluate steric effects on nucleophilic attack.
  • QSAR Models : Corrate experimental rate constants with descriptors like logP and HOMO-LUMO gaps for predictive modeling .

Q. How do structural analogs (e.g., 2-(Piperidin-1-yl)quinoline-4-carboxylic acid ) inform SAR studies for this compound?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., replacing oxetane with piperidine rings ) and assay bioactivity (e.g., enzyme inhibition).
  • Thermodynamic Profiling : Measure ΔG of binding via ITC (isothermal titration calorimetry) to quantify substituent effects.
  • Meta-Analysis : Aggregate data from analogs (e.g., CAS 202599-49-3 ) to identify trends in steric/electronic contributions to reactivity .

Methodological Rigor & Data Validation

  • Triangulation : Combine spectroscopic, computational, and enzymatic data to validate findings .
  • Replication : Repeat synthesis/purification under varying conditions to assess reproducibility (e.g., solvent polarity, catalyst loading) .
  • Ethical Reporting : Disclose all synthetic byproducts (e.g., sulfur dimers) and analytical limitations (e.g., NMR sensitivity to trace impurities) .

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